5-Methyl-3-heptene

Overview

Description

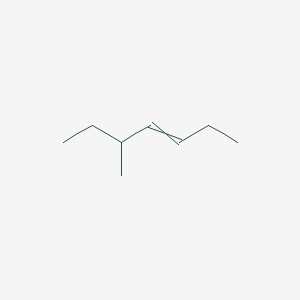

5-Methyl-3-heptene (CAS: 13172-91-3) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol. It exists as a mixture of cis and trans isomers due to the restricted rotation around its double bond located at the third carbon . Key physical properties include a density of 0.71 g/cm³ and a flash point of 10°C, classifying it as a highly flammable liquid . The compound is synthesized via catalytic processes, such as the dehydration of alcohols or hydrogenation of alkynes, and is often detected alongside structural isomers like 5-methyl-2-heptene in bifunctional catalytic reactions .

Preparation Methods

Catalytic Hydrogenation-Dehydration of 5-Methyl-3-heptanone

The most extensively studied method for synthesizing 5-methyl-3-heptene involves the catalytic conversion of 5-methyl-3-heptanone (C₈H₁₆O), a biomass-derived ketone, into alkenes and alkanes via a bifunctional catalytic system . This one-step process employs transition metals (e.g., copper or platinum) supported on alumina (Al₂O₃), which facilitates both hydrogenation and dehydration reactions.

Catalyst Preparation and Characterization

Catalysts are synthesized using incipient wetness impregnation, where metal precursors (e.g., Cu(NO₃)₂·3H₂O or Pt(NH₃)₄(NO₃)₂) are dissolved and loaded onto γ-Al₂O₃ pellets . Key parameters include:

-

Metal Loading : 1–20 wt% for Cu and 1 wt% for Pt.

-

Calcination Duration : 4–8 hours at 500°C to stabilize the catalyst structure.

-

Acidity-Basicity : NH₃-TPD and CO₂-TPD analyses reveal that Cu-Al₂O₃ catalysts calcined for 8 hours exhibit moderate acidity (NH₃ uptake: 0.18 mmol/g) compared to Pt-Al₂O₃ (0.12 mmol/g) .

Table 1: Properties of Bifunctional Catalysts

| Catalyst | Metal Loading | Calcination Time | NH₃ Uptake (mmol/g) | CO₂ Uptake (mmol/g) |

|---|---|---|---|---|

| 20% Cu-Al₂O₃ (4h) | 20 wt% Cu | 4 hours | 0.21 | 0.05 |

| 20% Cu-Al₂O₃ (8h) | 20 wt% Cu | 8 hours | 0.18 | 0.04 |

| 1% Pt-Al₂O₃ (4h) | 1 wt% Pt | 4 hours | 0.12 | 0.03 |

Reaction Mechanism

The process occurs in three sequential steps :

-

Hydrogenation : 5-Methyl-3-heptanone is hydrogenated to 5-methyl-3-heptanol over metal sites.

-

Dehydration : The alcohol undergoes acid-catalyzed dehydration to form this compound.

-

Further Hydrogenation : The alkene may be hydrogenated to 3-methylheptane (C₈H₁₈) if metal sites remain active.

Temperature

-

Cu-Al₂O₃ : At 220°C, 99.5% ketone conversion is achieved with 76% selectivity for this compound .

-

Pt-Al₂O₃ : Higher hydrogenation activity shifts selectivity toward 3-methylheptane (97% at 220°C) .

Table 2: Temperature-Dependent Product Distribution

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 20% Cu-Al₂O₃ (8h) | 180 | 85 | 68 (Alkene) |

| 20% Cu-Al₂O₃ (8h) | 220 | 99.5 | 76 (Alkene) |

| 1% Pt-Al₂O₃ (4h) | 220 | 99.8 | 97 (Alkane) |

Space Velocity

Lower space velocities (higher contact times) favor alkene formation on Cu-Al₂O₃, while Pt-Al₂O₃ rapidly converts alkenes to alkanes regardless of residence time .

Industrial-Scale Synthesis Considerations

Catalyst Stability and Regeneration

-

Cu-Al₂O₃ (8h calcination) : Maintains 99.5% conversion over 12 hours due to reduced acidity and sintering resistance .

-

Pt-Al₂O₃ : Deactivates faster (77% conversion after 10 hours) but requires no regeneration in short-batch cycles .

Economic and Environmental Factors

-

Feedstock Availability : 5-Methyl-3-heptanone can be sourced renewably from biomass, enhancing sustainability .

-

Energy Efficiency : Operating at 220°C and atmospheric pressure minimizes energy costs compared to high-pressure alternatives .

Comparative Analysis of Catalytic Systems

Table 3: Cu vs. Pt Catalysts for this compound Production

| Parameter | 20% Cu-Al₂O₃ (8h) | 1% Pt-Al₂O₃ (4h) |

|---|---|---|

| Optimal Temperature | 220°C | 220°C |

| Conversion | 99.5% | 99.8% |

| Alkene Selectivity | 76% | <3% |

| Alkane Selectivity | 23% | 97% |

| Stability | 12 hours (99.5% conversion) | 10 hours (77% conversion) |

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-heptene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon can convert it into 5-methylheptane.

Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.

Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst at room temperature.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride at room temperature.

Major Products Formed:

Oxidation: 5-methyl-3-heptanol, 5-methyl-3-heptanone, or 5-methylheptanoic acid.

Reduction: 5-methylheptane.

Substitution: 5,6-dibromo-3-heptene or 5,6-dichloro-3-heptene.

Scientific Research Applications

Synthesis and Catalytic Processes

1. Catalytic Production from 5-Methyl-3-heptanone:

One of the primary methods for synthesizing 5-methyl-3-heptene is through the catalytic conversion of 5-methyl-3-heptanone. A study demonstrated a one-step catalytic process using bifunctional heterogeneous catalysts, such as copper (Cu) or platinum (Pt) supported on alumina (Al₂O₃). The reaction involves hydrogenation of the ketone followed by dehydration to yield alkenes, including this compound .

| Catalyst Type | Temperature Range | Conversion Rate | Main Products |

|---|---|---|---|

| Cu/Al₂O₃ | 180 - 260 °C | High | C₈ alkenes |

| Pt/Al₂O₃ | Up to 300 °C | Up to 99% | C₈ alkenes |

2. Reaction Conditions:

The reaction conditions significantly influence the yield and selectivity of the desired products. For instance, varying temperatures and catalyst types can optimize the production of alkenes from ketones .

Industrial Applications

1. Chemical Intermediates:

this compound serves as a valuable intermediate in the synthesis of various chemicals and compounds. Its structure allows it to be utilized in further reactions to create more complex molecules, making it essential for pharmaceutical and agrochemical industries.

2. Fuel Additives:

Due to its hydrocarbon nature, this compound may also find applications in fuel formulations as an additive that enhances combustion properties and improves fuel efficiency.

Case Studies

Case Study 1: Hydrogenation Reactions

In a study examining the effectiveness of different metal catalysts for hydrogenation reactions involving ketones, it was found that platinum-based catalysts exhibited superior selectivity towards producing alkenes like this compound. The study highlighted that optimizing catalyst composition could lead to higher yields of desired products .

Case Study 2: Biomass Conversion

Another research focused on converting biomass-derived ketones into alkenes using similar catalytic processes. The findings indicated that using transition metal catalysts could efficiently transform biomass into valuable hydrocarbons, including this compound, thereby supporting sustainable chemical production .

Mechanism of Action

The mechanism of action of 5-methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example:

Oxidation: The double bond reacts with oxidizing agents, leading to the formation of epoxides or diols, which can further oxidize to ketones or acids.

Reduction: The double bond is hydrogenated in the presence of a catalyst, converting it into a single bond and forming an alkane.

Substitution: The double bond undergoes electrophilic addition with halogens, forming dihalogenated products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-methyl-3-heptene with structurally related alkenes, alkanes, and functional derivatives:

Industrial Relevance

In catalytic processes (e.g., using zeolites or metal oxides), this compound and its isomers are intermediates in hydrocarbon fuel production. Catalyst design influences selectivity; for instance, acidic catalysts favor alkene formation, while hydrogenation catalysts promote alkane production .

Biological Activity

5-Methyl-3-heptene is a branched-chain alkene with the molecular formula . It has garnered attention in various fields, including organic chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and applications in natural product research.

This compound is characterized by its double bond between the third and fourth carbon atoms in the heptane chain. The compound exists as a mixture of cis and trans isomers, which can exhibit different biological activities. Its structure can be represented as follows:

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In a study involving various bacterial strains, it was found to inhibit the growth of several pathogens. The Minimum Inhibitory Concentration (MIC) values for some tested bacteria are summarized in Table 1.

| Bacterial Strain | MIC (μM) |

|---|---|

| Clostridium perfringens | 2.5 |

| Staphylococcus aureus | 6.0 |

| Escherichia coli | 4.0 |

The results suggest that this compound could be developed into an antimicrobial agent against specific bacterial infections .

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound has potential anti-cancer properties. In vitro studies conducted on human breast cancer cell lines MDA-MB-231 and MCF-7 revealed IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 | 27.9 |

| MCF-7 | 94.4 |

These findings suggest that the compound may inhibit cancer cell proliferation, indicating a potential role in cancer therapy .

Case Study: Application in Natural Product Research

A study highlighted the role of this compound as a significant component in the biosynthesis of other natural products. It was isolated from the fermentation products of Trichoderma asperellum, a fungus known for its biocontrol properties against malaria vectors . The presence of this compound was linked to enhanced antimicrobial activity against Anopheles larvae, suggesting its utility in vector control strategies.

Research Findings on Synthesis and Catalysis

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through catalytic processes involving biomass-derived precursors. A one-step catalytic reaction using metal catalysts demonstrated high selectivity for producing this compound alongside other alkenes, showcasing its relevance in industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-3-heptene, and how do reaction conditions influence isomer distribution?

- Methodological Answer : this compound is synthesized via acid-catalyzed dehydration of secondary alcohols or Wittig reactions. For example, using H₂SO₄ as a catalyst, the elimination reaction favors the formation of the trans isomer due to steric hindrance. Reaction temperature (80–120°C) and solvent polarity significantly affect the cis/trans ratio. Gas chromatography-mass spectrometry (GC-MS) can quantify isomer distribution, with retention times varying by ~0.3–0.5 minutes between isomers .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H NMR : Peaks at δ 5.3–5.5 ppm (alkene protons) and δ 1.6–2.1 ppm (methyl groups adjacent to the double bond) confirm regiochemistry.

- IR Spectroscopy : C=C stretching at ~1640–1680 cm⁻¹ and C-H bending at 900–1000 cm⁻¹ distinguish cis/trans configurations.

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 112 for molecular ion) validate purity. Cross-referencing with databases like PubChem ensures accuracy .

Q. What are the key physical properties of this compound relevant to experimental design?

- Methodological Answer :

- Density : 0.71 g/cm³ at 20°C, critical for solvent selection in biphasic reactions.

- Boiling Point : ~120–125°C, influencing distillation conditions.

- Isomer Stability : Trans isomers exhibit lower enthalpy (ΔH ~2–3 kJ/mol) due to reduced steric strain. These properties should guide storage (under nitrogen, 4°C) and reaction setups .

Advanced Research Questions

Q. How does stereochemistry impact the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Cis isomers exhibit higher reactivity due to favorable orbital alignment. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts transition state energies, while experimental kinetic studies (monitored via UV-Vis or HPLC) reveal rate differences. For example, cis-5-Methyl-3-heptene reacts 1.5× faster with maleic anhydride than the trans isomer .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in enthalpy of combustion (ΔHc) arise from impurities or calibration errors. To resolve:

- Use differential scanning calorimetry (DSC) with ≥99% purity samples.

- Validate via comparative analysis with homologous alkenes (e.g., 3-heptene). Multi-lab collaborations and standardized protocols (e.g., ASTM E537) reduce variability .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) induce asymmetry in epoxidation. Reaction conditions:

- Solvent: Dichloromethane at -20°C.

- Monitoring: Chiral HPLC (Chiralpak IB column) with hexane/isopropanol (95:5).

- Yield optimization: Kinetic resolution (ee >90% achievable at 50% conversion) .

Q. How does this compound behave under high-pressure conditions relevant to industrial catalysis?

- Methodological Answer : High-pressure NMR (HP-NMR) studies at 200–500 bar reveal conformational changes. For example, the trans isomer’s C=C bond length increases by ~0.02 Å under 300 bar, altering reactivity in hydroformylation. Synchrotron X-ray diffraction validates structural shifts .

Q. What computational models best predict the environmental fate of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN model) and octanol-water partition coefficients (Kow ~3.1). Experimental validation via OECD 301F test (78% degradation in 28 days) aligns with model outputs. Molecular dynamics simulations (AMBER force field) predict soil adsorption coefficients .

Q. Methodological & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed Protocols : Specify catalyst loading (e.g., 5 mol% H₂SO₄), reaction time (2–4 hr), and purification steps (e.g., silica gel chromatography, Rf = 0.3 in hexane).

- Data Sharing : Publish raw NMR/GC-MS files in repositories like Zenodo. Cross-validate with independent labs using identical equipment (e.g., Agilent 7890B GC) .

Q. What are the ethical guidelines for reporting this compound research involving human or animal models?

Properties

IUPAC Name |

(E)-5-methylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNTZRCUPAYGLG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53510-18-2, 13172-91-3 | |

| Record name | 5-Methyl-3-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-heptene (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.